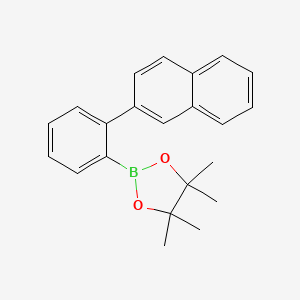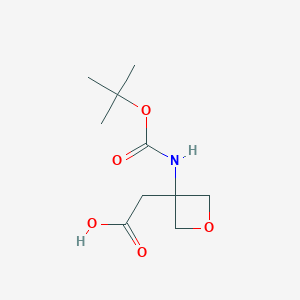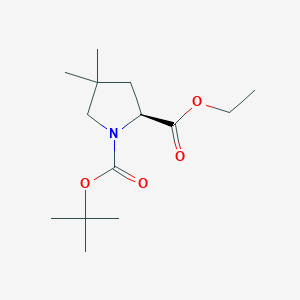![molecular formula C6H9N3O B1442522 4,5,6,7-tétrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 3649-44-3](/img/structure/B1442522.png)
4,5,6,7-tétrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Vue d'ensemble
Description
“4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol” is a chemical compound with the IUPAC name 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine . It has a molecular weight of 123.16 .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
The InChI code for “4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol” is 1S/C6H9N3/c1-2-5-4-8-9-6(5)7-3-1/h4H,1-3H2,(H2,7,8,9) .Applications De Recherche Scientifique
Développement d'analgésiques
Enfin, l'influence du composé sur la perception de la douleur est à l'étude, dans l'espoir de développer de nouveaux médicaments analgésiques plus efficaces et présentant moins d'effets secondaires que les options actuelles.
Chacune de ces applications représente un domaine de recherche distinct où 4,5,6,7-tétrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol est prometteur. Des études en cours continuent de révéler la polyvalence du composé et son potentiel en recherche scientifique .
Mécanisme D'action
Target of Action
Pyrazolo[3,4-b]pyridines, a family of compounds to which this molecule belongs, have been evaluated for activity and access to pharmaceutical products .
Mode of Action
It’s known that the pyrazolo[3,4-b]pyridine family has been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Biochemical Pathways
The pyrazolo[3,4-b]pyridine family, to which this compound belongs, has been associated with various biological activities .
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine family have shown significant inhibitory activity .
Analyse Biochimique
Biochemical Properties
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The binding of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol to TRKs can inhibit their activity, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as cytochrome P450 isoforms, influencing their enzymatic activity .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . It also affects cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and differentiation . Furthermore, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can influence gene expression and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signal transduction pathways that are essential for cell proliferation and survival. Additionally, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol may modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for prolonged experimental observations . Its degradation products and their potential impact on cellular processes require further investigation. Long-term exposure to 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in vitro and in vivo has been associated with sustained inhibition of TRK activity and altered cellular functions.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in therapeutic applications.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H2,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRDZIDLWZUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)


![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)
